2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

Catalog No.
S3318243
CAS No.
796047-09-1
M.F
C18H20O2
M. Wt
268.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

CAS Number

796047-09-1

Product Name

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

IUPAC Name

5-tert-butyl-2-phenylmethoxybenzaldehyde

Molecular Formula

C18H20O2

Molecular Weight

268.3

InChI

InChI=1S/C18H20O2/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3

InChI Key

UJTIMZSCOMGULE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O

Solvent-free liquid-phase selective catalytic oxidation of toluene

Selective liquid phase oxidation of benzyl alcohol to benzaldehyde

Direct and sustainable synthesis of tertiary butyl esters

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a benzyloxy group and a tert-butyl substituent on the benzene ring. Its chemical structure can be represented as follows:

  • Chemical Formula: C16H18O2
  • Molecular Weight: 258.31 g/mol

This compound exhibits a distinctive combination of hydrophobic and hydrophilic properties due to the bulky tert-butyl group and the benzyloxy moiety, making it of interest in various chemical applications.

Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related compounds.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

The synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde typically involves several steps:

  • Formation of the Benzyl Ether: The starting material, 2-hydroxy-5-tert-butylbenzaldehyde, can be reacted with benzyl bromide in the presence of a base (like potassium carbonate) to form the benzyloxy derivative.
  • Reflux Conditions: The reaction mixture is usually heated under reflux conditions to ensure complete conversion.
  • Purification: The product is purified through silica gel column chromatography.

For example, one synthesis method yields this compound with a 50% yield using benzyl bromide and potassium carbonate in acetone .

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde has various applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potential use in developing pharmaceuticals due to its structural characteristics.
  • Flavor and Fragrance Industry: Its aromatic properties may make it suitable for use in perfumes and flavorings.

Several compounds share structural similarities with 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-BenzyloxybenzaldehydeBenzyloxy group at para positionExhibits different reactivity patterns
3-Benzyloxy-4-tert-butylbenzaldehydeBenzyloxy at meta positionAltered steric hindrance affects reactivity
2-Hydroxy-5-tert-butylbenzaldehydeHydroxyl group instead of benzyloxyPotentially different biological activity

Uniqueness of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

The unique combination of both a tert-butyl group and a benzyloxy substituent distinguishes this compound from others. The bulky tert-butyl group provides significant steric hindrance, which can influence its reactivity and interaction with biological targets compared to simpler aldehydes or those lacking such substituents.

XLogP3

4.5

Wikipedia

2-(Benzyloxy)-5-tert-butylbenzaldehyde

Dates

Modify: 2023-08-19

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